molecular formula C11H11FN4O2S B2522423 1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034358-37-5

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2522423
CAS No.: 2034358-37-5
M. Wt: 282.29
InChI Key: HKEGKRMMFSZJTH-UHFFFAOYSA-N
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Description

1-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole is a useful research compound. Its molecular formula is C11H11FN4O2S and its molecular weight is 282.29. The purity is usually 95%.
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Scientific Research Applications

Regioselective Synthesis and Chemical Transformations

Regioselective Synthesis of Fluorosulfonyl 1,2,3-Triazoles : A metal-free preparation method has been developed for 4-fluorosulfonyl 1,2,3-triazoles, demonstrating a general approach for synthesizing various sulfonates, sulfonamides, and sulfonic acid derivatives of triazoles. This technique provides access to compounds that are challenging to synthesize using existing methods (Thomas & Fokin, 2018).

Biological Activity

Synthesis of Sulfonyl-1H-1,2,3-triazolyl-Thiomorpholine 1,1-Dioxide Derivatives : A one-pot synthesis method has been developed for novel 1,2,3-triazole derivatives, which demonstrated promising in vitro antibacterial activity and free radical scavenging ability. This highlights the potential for these compounds in therapeutic applications (Sreerama et al., 2020).

Advanced Organic Synthesis

Sulfonyl-1,2,3-triazoles as Synthons : 1-Sulfonyl-1,2,3-triazoles, accessible via copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors for generating reactive intermediates. These intermediates facilitate the introduction of a nitrogen atom into various heterocycles, crucial in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Transition-Metal-Catalyzed Transformations

Denitrogenative Transformations of 1,2,3-Triazoles : Transition-metal-catalyzed transformations of 1,2,3-triazoles have been explored, leading to the synthesis of functionalized nitrogen-based heterocycles. This review discusses the synthesis of N-sulfonyl-1,2,3-triazoles and their applications in creating complex molecular structures (Anbarasan, Yadagiri, & Rajasekar, 2014).

Antiproliferative Activity

Synthesis of 1,2,3-Triazole-Sulfonamide Hybrids : A series of novel 1-(4'-sulfamoylphenyl)-1,2,3-triazole derivatives have shown significant antiproliferative activity against various cancer cell lines. This research suggests that these compounds could serve as lead compounds for developing new antitumor drugs (Li et al., 2018).

Properties

IUPAC Name

1-[1-(2-fluorophenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-6-5-13-14-16/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEGKRMMFSZJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CC=C2F)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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